2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031260-70-3
VCID: VC2613797
InChI: InChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H
SMILES: C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl
Molecular Formula: C8H8BrCl2F2N
Molecular Weight: 306.96 g/mol

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride

CAS No.: 2031260-70-3

Cat. No.: VC2613797

Molecular Formula: C8H8BrCl2F2N

Molecular Weight: 306.96 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride - 2031260-70-3

Specification

CAS No. 2031260-70-3
Molecular Formula C8H8BrCl2F2N
Molecular Weight 306.96 g/mol
IUPAC Name 2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H
Standard InChI Key IELMGMWKSVLOAO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl

Introduction

Chemical Properties and Structure

Basic Information and Physical Characteristics

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic organic compound that exists as a powder at room temperature. It belongs to the class of halogenated organic compounds, which are widely utilized in medicinal chemistry due to their distinctive reactivity patterns and biological properties .

PropertyValue
CAS Number2031260-70-3
Molecular FormulaC₈H₈BrCl₂F₂N
Molecular Weight306.96 g/mol
Physical StatePowder
Storage TemperatureRoom Temperature
PurityTypically ≥95%

The compound features a difluoroethylamine moiety attached to a phenyl ring that is further substituted with bromo and chloro groups. This unique combination of halogen substituents significantly influences its chemical reactivity and biological interactions.

Structural Identification

Multiple chemical identifiers are available to precisely characterize this compound, facilitating its accurate identification in chemical databases and research literature .

Identifier TypeValue
IUPAC Name2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine; hydrochloride
Standard InChIInChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H
InChI KeyIELMGMWKSVLOAO-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl
PubChem CID134690956
MDL NumberMFCD30345413

The structural characteristics of this compound, particularly the presence of multiple halogen substituents, contribute to its unique chemical behavior and potential biological activity profiles .

Chemical Reactivity

Reactive Centers

The chemical reactivity of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is primarily influenced by several functional groups:

  • The amine group (-NH₂) serves as a nucleophilic center capable of participating in various addition reactions and substitutions.

  • The difluoromethyl group (-CF₂-) provides unique electronic properties that affect the reactivity of adjacent functional groups.

  • The halogenated aromatic ring introduces specific electron distribution patterns that can influence reaction pathways.

These reactive centers make the compound versatile in various chemical transformations, potentially useful in the synthesis of more complex molecules with biological activities.

Comparison with Related Compounds

Several compounds share structural similarities with 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride, but each has distinctive features. Understanding these relationships helps in contextualizing the potential properties and applications of the target compound.

CompoundMolecular FormulaKey Structural DifferencePotential Impact on Properties
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine (free base)C₈H₇BrClF₂NLacks HCl saltReduced solubility in aqueous media, different crystallization properties
2-Bromo-2,2-difluoroethan-1-amine hydrochlorideC₂H₅BrClF₂NLacks phenyl ring with substituentsSignificantly different chemical reactivity and biological properties
2-(4-bromo-2-chlorophenyl)-2,2-difluoroethan-1-olC₈H₆BrClF₂OContains hydroxyl group instead of amineDifferent hydrogen bonding pattern, reactivity profile
1-(4-bromophenyl)-2,2-difluoroethan-1-amineC₈H₈BrF₂NDifferent substitution pattern on phenyl ringAltered electron distribution, different binding properties

The uniqueness of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride lies in its specific combination of halogen substituents on the phenyl ring coupled with the difluoroethylamine functionality in the salt form, which may confer distinct chemical properties and biological activities compared to similar compounds.

Current Research and Future Directions

Future Research Considerations

Future research directions involving 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride might include:

  • Detailed pharmacokinetic and pharmacodynamic profiling

  • Comprehensive toxicological assessments

  • Structure-activity relationship studies to identify optimal substitution patterns

  • In vivo studies to evaluate therapeutic efficacy in relevant disease models

  • Development of more efficient synthetic routes to obtain this compound in higher yields and purity

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